Cas no 1539121-35-1 (7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid)

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carb oxylic acid
- 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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- MDL: MFCD23781765
- インチ: 1S/C10H14N2O2/c1-10(2)5-3-4-6-7(9(13)14)11-12-8(6)10/h3-5H2,1-2H3,(H,11,12)(H,13,14)
- InChIKey: VVFDQKPLRONEPI-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(CCCC2(C)C)C(C(O)=O)=N1
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2769436-0.05g |
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
1539121-35-1 | 95.0% | 0.05g |
$155.0 | 2025-03-21 | |
Enamine | EN300-2769436-0.25g |
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
1539121-35-1 | 95.0% | 0.25g |
$331.0 | 2025-03-21 | |
Enamine | EN300-2769436-1.0g |
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
1539121-35-1 | 95.0% | 1.0g |
$671.0 | 2025-03-21 | |
Enamine | EN300-2769436-0.1g |
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
1539121-35-1 | 95.0% | 0.1g |
$232.0 | 2025-03-21 | |
Enamine | EN300-2769436-1g |
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
1539121-35-1 | 95% | 1g |
$671.0 | 2023-09-10 | |
Aaron | AR02822G-1g |
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
1539121-35-1 | 95% | 1g |
$948.00 | 2025-02-15 | |
1PlusChem | 1P0281U4-10g |
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
1539121-35-1 | 95% | 10g |
$3627.00 | 2023-12-21 | |
Aaron | AR02822G-250mg |
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
1539121-35-1 | 95% | 250mg |
$481.00 | 2025-02-15 | |
Enamine | EN300-2769436-10.0g |
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
1539121-35-1 | 95.0% | 10.0g |
$2884.0 | 2025-03-21 | |
Enamine | EN300-2769436-5.0g |
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
1539121-35-1 | 95.0% | 5.0g |
$1945.0 | 2025-03-21 |
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidに関する追加情報
Professional Introduction to 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid (CAS No. 1539121-35-1)
7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, with the CAS number 1539121-35-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The indazole core, a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring, is known for its versatility in medicinal chemistry. The presence of a carboxylic acid functional group at the 3-position and dimethyl substituents at the 7-position introduces specific reactivity and pharmacological profiles that make this compound particularly intriguing.
The< strong>7,7-dimethyl substitution enhances the stability of the indazole ring and influences its electronic distribution, which can be exploited in designing molecules with desired biological activities. The< strong>tetrahydro-1H-indazole scaffold is also notable for its role in various pharmacophores, contributing to interactions with biological targets such as enzymes and receptors. This compound’s< strong>3-carboxylic acid moiety provides a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties for therapeutic applications.
In recent years, there has been growing interest in indazole derivatives as potential candidates for treating various diseases. The< strong>structural motif of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been explored in several research studies for its ability to modulate biological pathways. For instance, studies have demonstrated its potential in inhibiting certain enzymes implicated in inflammatory responses and cancer progression. The< strong>dimethyl group’s steric hindrance may contribute to selective binding to target proteins, reducing off-target effects and improving therapeutic efficacy.
The< strong>carboxylic acid functionality offers multiple possibilities for derivatization, including esterification or amidation, which can enhance solubility or bioavailability. Such modifications are crucial in drug design to optimize pharmacokinetic profiles. Additionally, the< strong>tetrahydroindazole core has been identified as a key structural element in several approved drugs, highlighting its importance in medicinal chemistry. Researchers have leveraged this scaffold to develop molecules with improved metabolic stability and reduced toxicity.
The synthesis of< strong>7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in catalytic methods have enabled more efficient and sustainable synthesis strategies. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce substituents at specific positions on the indazole ring with high precision.
In the context of drug discovery pipelines, this compound serves as a valuable building block for exploring novel therapeutic agents. Its< strong>molecular framework allows for the exploration of diverse biological activities by incorporating different pharmacophoric elements or appending functional groups that enhance target interaction. Computational modeling techniques have been increasingly used to predict the binding affinity and mode of action of indazole derivatives like this one before experimental validation.
The< strong-pharmacological profile of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is still under active investigation. Preliminary studies suggest potential applications in areas such as neurodegenerative disorders and infectious diseases. The ability to modify key functional groups while retaining the core indazole structure provides chemists with flexibility in designing molecules that can interact with specific biological pathways. This adaptability is essential for addressing complex diseases that require targeted interventions.
The< strong-synthetic versatility of this compound also makes it useful for exploring new synthetic methodologies. Researchers are continuously developing innovative approaches to streamline the preparation of complex heterocyclic compounds like indazoles. These efforts not only improve efficiency but also contribute to greener chemistry principles by reducing waste and minimizing hazardous reagent usage.
In conclusion,< strong>7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No. 1539121-35-1) represents a promising entity in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its indazole scaffold combined with strategic functionalization offers a rich ground for medicinal chemists to develop novel drugs targeting various diseases. As research progresses further into understanding its pharmacological properties and synthetic pathways,< strong>this compound holds significant promise for future advancements.
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